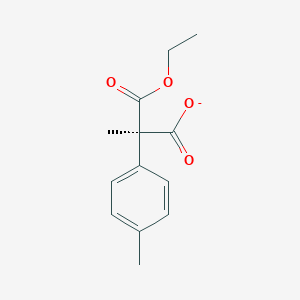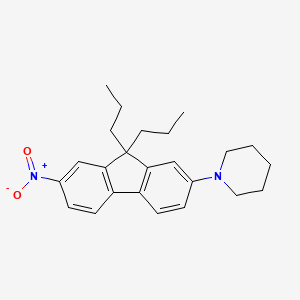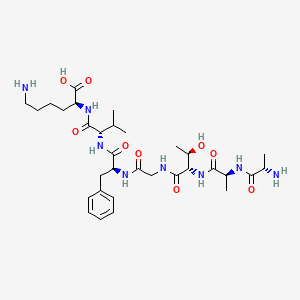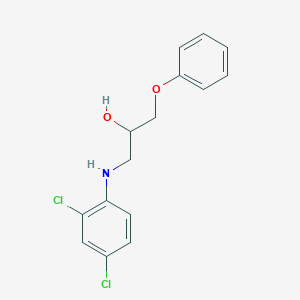
(Isocyanatomethyl)(dimethyl)silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isocyanatomethyl)(dimethyl)silanol is an organosilicon compound characterized by the presence of both isocyanate and silanol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Isocyanatomethyl)(dimethyl)silanol typically involves the reaction of dimethylchlorosilane with isocyanatomethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and control the reaction environment. The process may include steps such as distillation and purification to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: (Isocyanatomethyl)(dimethyl)silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols and isocyanates.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The silanol group can participate in substitution reactions, leading to the formation of siloxanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and silanes are employed under appropriate conditions.
Major Products Formed:
Oxidation: Silanols and isocyanates.
Reduction: Amines.
Substitution: Siloxanes and other organosilicon compounds.
Aplicaciones Científicas De Investigación
(Isocyanatomethyl)(dimethyl)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Isocyanatomethyl)(dimethyl)silanol involves its interaction with various molecular targets and pathways The isocyanate group can react with nucleophiles, such as amines and alcohols, leading to the formation of ureas and carbamates The silanol group can undergo condensation reactions, forming siloxane bonds
Comparación Con Compuestos Similares
Trimethylsilanol: Contains a similar silanol group but lacks the isocyanate functionality.
Dimethylsilanediol: Features two silanol groups and is used in similar applications.
Isocyanatomethylsilane: Contains the isocyanate group but lacks the silanol functionality.
Uniqueness: (Isocyanatomethyl)(dimethyl)silanol is unique due to the presence of both isocyanate and silanol groups, which impart distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
880549-44-0 |
|---|---|
Fórmula molecular |
C4H9NO2Si |
Peso molecular |
131.20 g/mol |
Nombre IUPAC |
hydroxy-(isocyanatomethyl)-dimethylsilane |
InChI |
InChI=1S/C4H9NO2Si/c1-8(2,7)4-5-3-6/h7H,4H2,1-2H3 |
Clave InChI |
XXMOGZNCFYIKGS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CN=C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12607021.png)
![N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine](/img/structure/B12607031.png)
![1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine](/img/structure/B12607037.png)
![5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12607042.png)




![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)

![4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one](/img/structure/B12607091.png)

